molecular formula C34H32N2O3 B11049971 benzyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate

benzyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate

Cat. No.: B11049971
M. Wt: 516.6 g/mol
InChI Key: GLLPVBBUJQBTSD-WUZYOQQESA-N
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Description

BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is a complex organic compound with a molecular formula of C34H32N2O3. This compound is known for its intricate structure, which includes multiple aromatic rings and functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE typically involves multiple steps. One common method starts with the preparation of 5,5-dimethyl-2,4-dioxohexanoic acid via Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate . The resulting acid reacts with (diphenylmethylene)hydrazine to form 2-[(diphenylmethylene)hydrazono]-5,5-dimethyl-4-oxohexanoic acid. This intermediate undergoes intramolecular cyclization under the action of propionic anhydride to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. Typically, such compounds are produced in research laboratories under controlled conditions rather than on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action for BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group is believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in inflammatory and pain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C34H32N2O3

Molecular Weight

516.6 g/mol

IUPAC Name

benzyl (2E)-2-(benzhydrylidenehydrazinylidene)-4-hydroxy-4-methyl-6-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C34H32N2O3/c1-34(38)22-29(26-16-8-3-9-17-26)31(33(37)39-24-25-14-6-2-7-15-25)30(23-34)35-36-32(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29,31,38H,22-24H2,1H3/b35-30+

InChI Key

GLLPVBBUJQBTSD-WUZYOQQESA-N

Isomeric SMILES

CC1(CC(C(/C(=N/N=C(C2=CC=CC=C2)C3=CC=CC=C3)/C1)C(=O)OCC4=CC=CC=C4)C5=CC=CC=C5)O

Canonical SMILES

CC1(CC(C(C(=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C1)C(=O)OCC4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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